

Application Notes and Protocols: Solvent Effects in Reactions with *tert*-Butyl (mesitylsulfonyl)oxycarbamate

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Compound of Interest

Compound Name: *tert*-Butyl
(mesitylsulfonyl)oxycarbamate

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Introduction

***tert*-Butyl (mesitylsulfonyl)oxycarbamate** is a versatile electrophilic aminating agent employed in a variety of organic transformations, including the synthesis of amines, aziridines, and other nitrogen-containing compounds. The choice of solvent is a critical parameter in these reactions, significantly influencing reaction rates, yields, and chemoselectivity. These application notes provide an overview of solvent effects, collate available data, and present detailed experimental protocols to guide researchers in optimizing reactions involving this reagent.

General Principles of Solvent Effects

The reactivity of ***tert*-butyl (mesitylsulfonyl)oxycarbamate** and its derivatives can be understood by considering the polarity, proticity, and coordinating ability of the solvent.

- Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF)): These solvents are generally favored for reactions involving nucleophilic attack on the aminating reagent. They can

solvate charged intermediates and reagents without interfering with the nucleophile through hydrogen bonding.

- **Protic Solvents** (e.g., Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP), Alcohols): Protic solvents can play a dual role. They can stabilize charged intermediates but may also decrease the reactivity of nucleophiles through hydrogen bonding. In some cases, highly acidic fluorinated alcohols like TFE and HFIP can facilitate the reaction by promoting the formation of a more reactive aminating species through deprotection of the Boc group.
- **Nonpolar Aprotic Solvents** (e.g., Hexane, Toluene, Ether): These solvents are less common for the initial electrophilic amination step but can be employed during workup and purification. Their inability to stabilize charged intermediates often leads to slower reaction rates.

Data on Solvent Usage in Key Reactions

While a systematic comparative study across a broad range of solvents is not readily available in the literature, the following tables summarize the solvents and corresponding yields reported for specific reactions utilizing **tert-butyl (mesitylsulfonyl)oxycarbamate** or its deprotected form, O-mesitylenesulfonylhydroxylamine (MSH).

Table 1: Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

Reactants	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
2,4,6-trimethylbenzene-1-sulfonyl chloride, tert-butyl hydroxycarbamate	Triethylamine	Ethyl Acetate	-10	2	-	[1]
Mesitylene sulfonyl chloride, tert-butyl hydroxycarbamate	Triethylamine	Diethyl Ether	0	2	-	[2]

Table 2: Electrophilic Amination Reactions

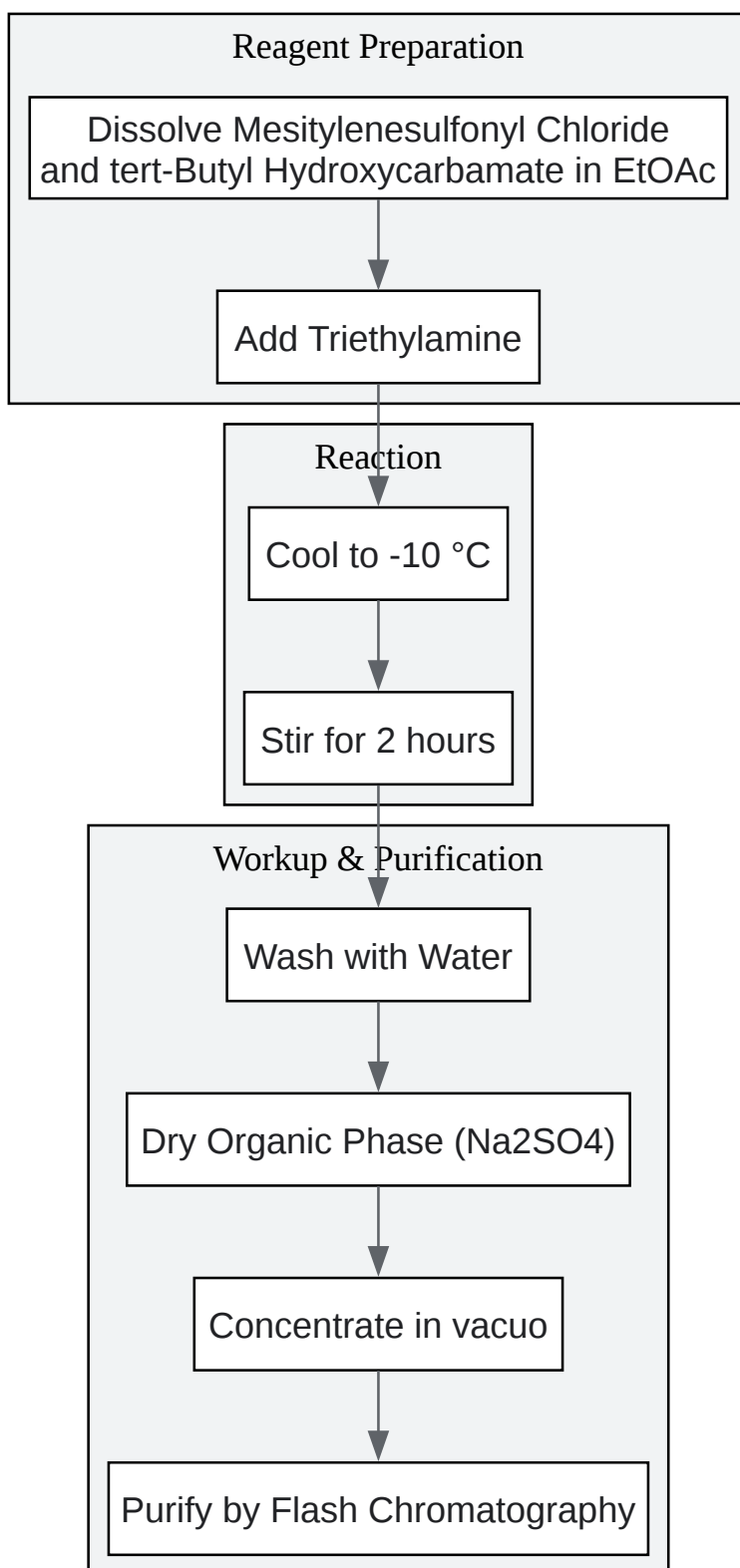
Substrate	Aminating Agent	Solvent	Yield (%)	Notes	Reference
Benzyl alcohol	MSH	TFE	59	TFE was found to be a better solvent than HFIP (5% higher yield)[3]	[3]
Benzyl alcohol	MSH	HFIP	54	-	[3]
Various alcohols	MSH	HFIP	40-59	General condition for C-C amination via aza-Hock rearrangement[3]	[3]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate

This protocol is adapted from literature procedures for the preparation of the title reagent.

Workflow Diagram:



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Caption: Workflow for the synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**.

Materials:

- 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.0 equiv)
- tert-butyl hydroxycarbamate (1.0 equiv)
- Triethylamine (1.2 equiv)
- Ethyl Acetate (EtOAc)
- Water
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

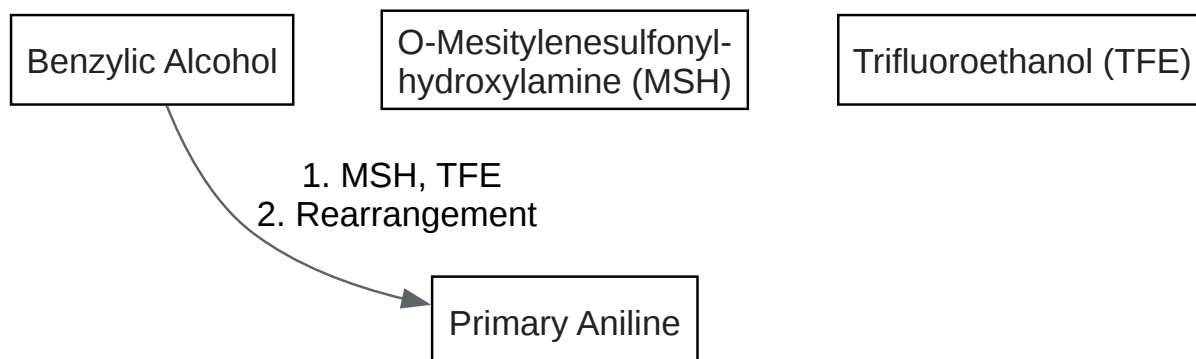
Procedure:

- To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.0 equiv) and tert-butyl hydroxycarbamate (1.0 equiv) in ethyl acetate, add triethylamine (1.2 equiv).^[1]
- Cool the reaction mixture to -10°C and stir for 2 hours.^[1]
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the organic phase with water and then brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the desired product.

Protocol 2: Electrophilic Amination of an Alcohol (Aza-Hock Rearrangement)

This protocol describes the synthesis of primary anilines from benzylic alcohols using the deprotected form of the title reagent, MSH.

Reaction Scheme Diagram:



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Caption: General scheme for the amination of benzylic alcohols using MSH in TFE.

Materials:

- Benzylic alcohol (1.0 equiv)
- O-Mesitylenesulfonylhydroxylamine (MSH) (1.5 equiv)
- Trifluoroethanol (TFE)

Procedure:

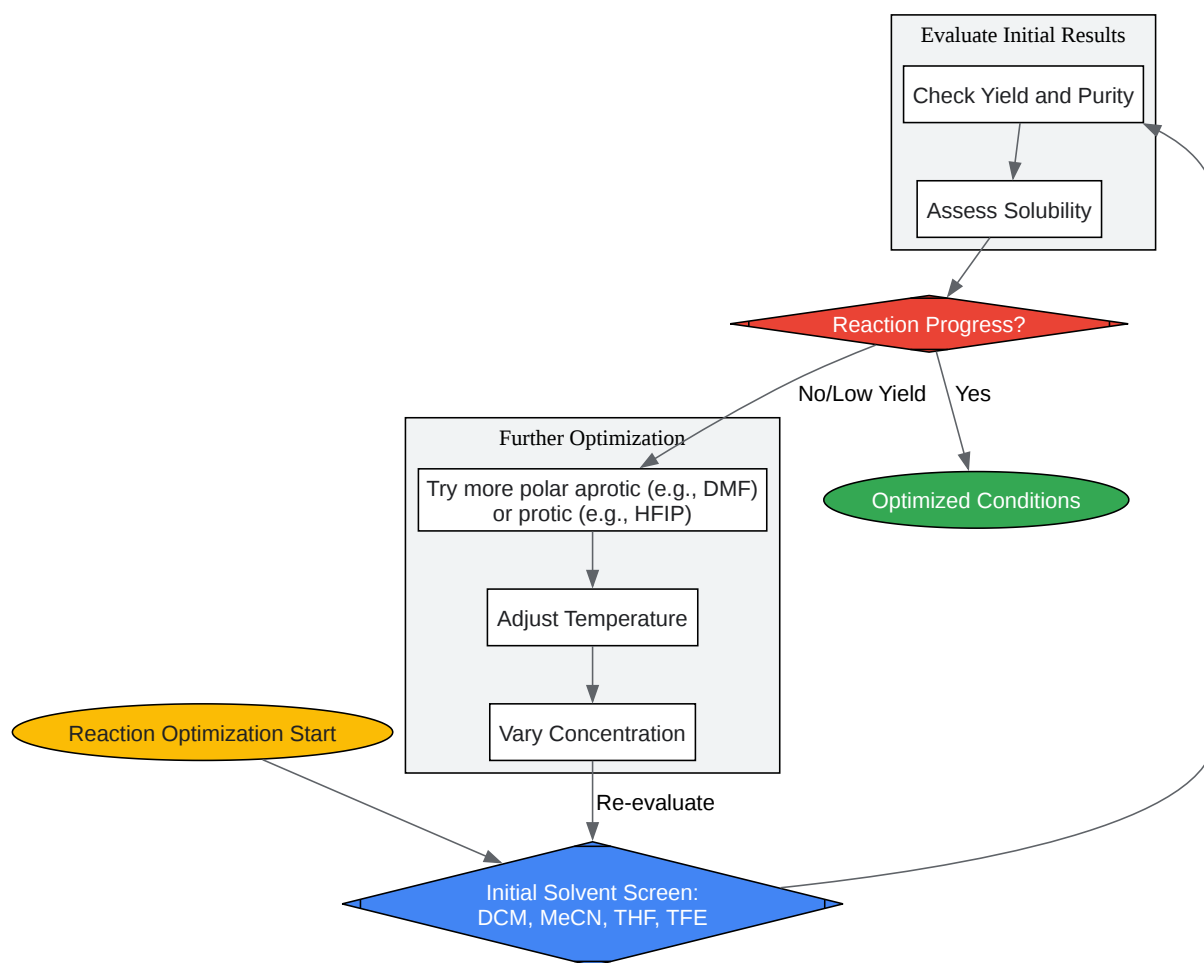
- Dissolve the benzylic alcohol (1.0 equiv) in trifluoroethanol (TFE) to a concentration of 0.2 M. [3]
- Add O-mesitylenesulfonylhydroxylamine (MSH) (1.5 equiv) to the solution.
- Stir the reaction mixture at room temperature for 12 hours.[3]
- Monitor the reaction by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography to isolate the primary aniline product.

Discussion on Solvent Optimization

The choice of solvent can dramatically alter the course of reactions with **tert-butyl (mesitylsulfonyl)oxycarbamate**. For instance, in the C-C amination of alcohols, the less acidic trifluoroethanol (TFE) provided a higher yield compared to the more acidic hexafluoroisopropanol (HFIP), suggesting that excessive acidity may promote side reactions.[3]

When developing a new reaction, a solvent screen is highly recommended. A suggested starting point for such a screen is presented below.

Logical Flow for Solvent Selection:



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Caption: A logical workflow for optimizing solvent conditions in amination reactions.

Conclusion

The solvent plays a pivotal role in dictating the outcome of reactions involving **tert-butyl (mesitylsulfonyl)oxycarbamate**. While polar aprotic solvents like ethyl acetate and dichloromethane are effective for the synthesis and subsequent reactions of the reagent, fluorinated protic solvents such as TFE have shown significant utility in promoting specific transformations like electrophilic aminations of alcohols. The provided protocols and data serve as a valuable starting point for researchers. However, empirical optimization of solvent conditions for each specific substrate and reaction type is crucial for achieving high yields and selectivities.

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